molecular formula C18H19NO3 B4303236 N-[1-(4-hydroxyphenyl)ethyl]-4-oxo-4-phenylbutanamide

N-[1-(4-hydroxyphenyl)ethyl]-4-oxo-4-phenylbutanamide

Cat. No. B4303236
M. Wt: 297.3 g/mol
InChI Key: PPARHPWKQGPPRG-UHFFFAOYSA-N
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Description

N-[1-(4-hydroxyphenyl)ethyl]-4-oxo-4-phenylbutanamide, also known as PEPA, is a chemical compound that belongs to the class of NMDA receptor agonists. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

N-[1-(4-hydroxyphenyl)ethyl]-4-oxo-4-phenylbutanamide has been widely used in scientific research to study the mechanisms of NMDA receptor activation in the brain. It has been shown to enhance the activity of NMDA receptors, which are involved in learning and memory processes. N-[1-(4-hydroxyphenyl)ethyl]-4-oxo-4-phenylbutanamide has also been used to investigate the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism of Action

N-[1-(4-hydroxyphenyl)ethyl]-4-oxo-4-phenylbutanamide acts as a positive allosteric modulator of NMDA receptors, which means that it enhances the activity of these receptors by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the flow of calcium ions into the neuron, which is important for synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects
N-[1-(4-hydroxyphenyl)ethyl]-4-oxo-4-phenylbutanamide has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to enhance long-term potentiation (LTP), which is a process that is important for the formation of new memories. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(4-hydroxyphenyl)ethyl]-4-oxo-4-phenylbutanamide in lab experiments is that it is a highly selective agonist for NMDA receptors, which means that it does not interact with other receptors in the brain. This allows researchers to study the specific effects of NMDA receptor activation on neuronal function. However, one of the limitations of using N-[1-(4-hydroxyphenyl)ethyl]-4-oxo-4-phenylbutanamide is that it is not suitable for in vivo experiments, as it does not cross the blood-brain barrier.

Future Directions

There are several future directions for research on N-[1-(4-hydroxyphenyl)ethyl]-4-oxo-4-phenylbutanamide. One area of research is to investigate the potential therapeutic applications of N-[1-(4-hydroxyphenyl)ethyl]-4-oxo-4-phenylbutanamide in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is to study the effects of N-[1-(4-hydroxyphenyl)ethyl]-4-oxo-4-phenylbutanamide on neuronal function in different regions of the brain. Finally, researchers could investigate the potential of using N-[1-(4-hydroxyphenyl)ethyl]-4-oxo-4-phenylbutanamide as a tool for studying the mechanisms of NMDA receptor activation in the brain.

properties

IUPAC Name

N-[1-(4-hydroxyphenyl)ethyl]-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13(14-7-9-16(20)10-8-14)19-18(22)12-11-17(21)15-5-3-2-4-6-15/h2-10,13,20H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPARHPWKQGPPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC(=O)CCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-hydroxyphenyl)ethyl]-4-oxo-4-phenylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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